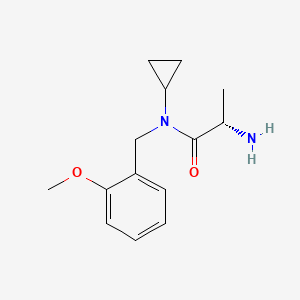
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide is a chiral amide compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features:
- Cyclopropyl group : Contributes to its unique steric and electronic properties.
- Methoxy-benzyl group : Enhances binding affinity to biological targets.
- Chiral center : Imparts specificity in biological interactions.
These structural components enable the compound to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Research indicates that:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes, such as cancer and inflammation.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that affect cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the cyclopropyl and methoxy-benzyl groups can significantly impact the compound's potency and selectivity.
| Modification | Effect on Biological Activity |
|---|---|
| Removal of cyclopropyl group | Decreased binding affinity |
| Alteration of methoxy position | Enhanced selectivity for target receptors |
Biological Activity Data
Recent studies have reported various aspects of the biological activity of this compound, including:
- Anticancer Activity : Exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
- Anti-inflammatory Effects : Demonstrated ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Anticancer Research :
- A study evaluated the efficacy of this compound against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, indicating strong anticancer potential .
- Enzyme Inhibition :
- Anti-inflammatory Studies :
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-7-8-12)9-11-5-3-4-6-13(11)18-2/h3-6,10,12H,7-9,15H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIXVNQRYMWMHX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














